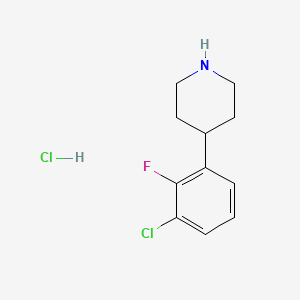
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide, also known as CCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CCPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide may reduce the production of inflammatory mediators and alleviate inflammation. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in the programmed cell death.
Biochemical and Physiological Effects
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. In animal models, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been shown to reduce the production of inflammatory mediators and alleviate inflammation. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide can be synthesized using simple and inexpensive reagents, making it a cost-effective option for research labs. However, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo. These limitations may require the use of specialized solvents or delivery systems to maximize the efficacy of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide in lab experiments.
Orientations Futures
For the research on 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide include further investigation of its mechanism of action and development of novel delivery systems.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with N-phenyl-1-aminopropane in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using sodium borohydride. The yield of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reagents.
Applications De Recherche Scientifique
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In particular, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-11(10-17)19(12-6-3-2-4-7-12)15(20)13-8-5-9-18-14(13)16/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKPWDLVHIXNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
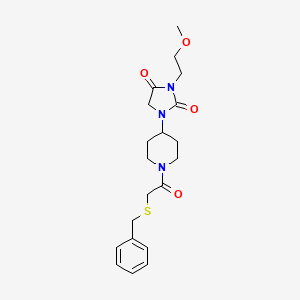
![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)
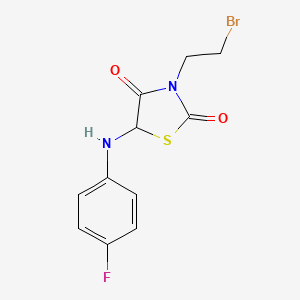
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)
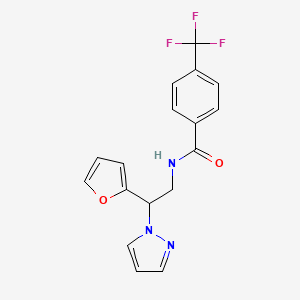
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)


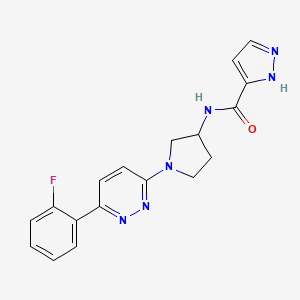
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
